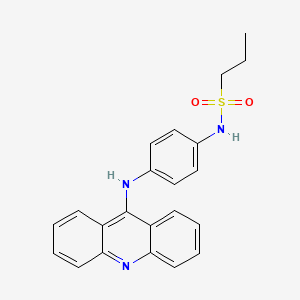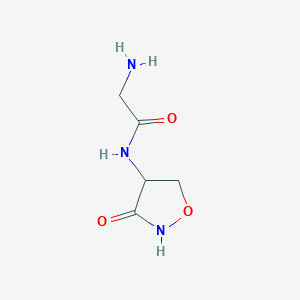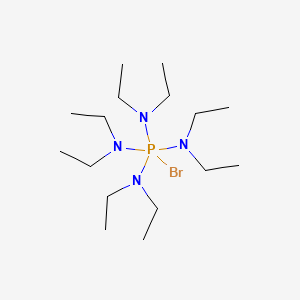
BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL-: is an organic compound that belongs to the class of benzylamines. Benzylamines are characterized by the presence of a benzyl group attached to an amine functional group. This compound is notable for its nitroso group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitrosation of Benzylamine: The compound can be synthesized by the nitrosation of benzylamine using nitrous acid (HNO2) under acidic conditions. The reaction typically involves the formation of a diazonium intermediate, which subsequently reacts with nitrous acid to form the nitroso compound.
Reductive Amination: Another method involves the reductive amination of benzaldehyde with nitrosating agents in the presence of a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL- often involves large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of nitro compounds.
Reduction: Reduction of the nitroso group can yield amines or hydroxylamines, depending on the reducing agent used.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2).
Major Products:
Oxidation: Nitrobenzylamine derivatives.
Reduction: Benzylamine or hydroxylamine derivatives.
Substitution: Halogenated or nitrated benzylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Synthesis: Intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase (MAO).
Medicine:
Drug Development: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Dyes and Pigments: Intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL- involves its interaction with biological molecules, particularly enzymes. The nitroso group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Benzylamine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
N-Nitrosodimethylamine: Contains a nitroso group but differs in the alkyl substituents, leading to different reactivity and applications.
Phenylmethylamine: Similar structure but without the nitroso group, resulting in different chemical properties.
Propiedades
Número CAS |
68690-90-4 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-methyl-N-(2-phenylpropan-2-yl)nitrous amide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,12(3)11-13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
BPBDCNHXICBGIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)N(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)


![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)

![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)







